molecular formula C15H15N3O B2570445 2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide CAS No. 303995-06-4

2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide

Cat. No. B2570445
M. Wt: 253.305
InChI Key: UHZGGYCWUXPRDY-JDVZUSJISA-N
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Description

“2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide” is a chemical compound. It is considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular formula of “2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide” is C15H15N3O. The molecular weight is 253.3 .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Condensation Reactions : 2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide is used as an intermediate in the synthesis of various chemical compounds. For example, it condenses with malononitrile in nonpolar solvents to form linear dienes and trienes, which are useful in synthesizing pyridones from enamine ketones and cyanoacetamide (Junek, Stolz, & Schmidt, 1971).
  • Structural Analysis and Properties : Its structural properties, such as the barrier to rotation around the carbon amino nitrogen bond, have been studied using dynamic NMR spectroscopy and X-Ray crystal structures. Such analyses help in understanding the molecular behavior of compounds like 2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Applications in Medicinal Chemistry

  • Antitumor Activity : This compound has been involved in the synthesis of novel pyrimidiopyrazole derivatives, which demonstrated significant antitumor activity in vitro against certain cell lines. Molecular docking studies have also been conducted to understand its interaction with various enzymes (Fahim, Elshikh, & Darwish, 2019).
  • Antimicrobial Activity : It has been used in the synthesis of compounds with promising antimicrobial activities. These synthesized compounds were tested against a range of bacteria and fungi, showing significant activity in certain cases (Ghorab, Soliman, Alsaid, & Askar, 2017).

Material Science and Sensor Applications

  • Polymerization and Material Science : The compound has been used in the synthesis of various polymers and materials, including in the two-photon polymerization of gratings by interference of a femtosecond laser pulse. This application is significant in material science for creating specialized materials with unique properties (Guo et al., 2003).

properties

IUPAC Name

(2E,4E)-2-cyano-N-(dimethylaminomethylidene)-5-phenylpenta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-18(2)12-17-15(19)14(11-16)10-6-9-13-7-4-3-5-8-13/h3-10,12H,1-2H3/b9-6+,14-10+,17-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZGGYCWUXPRDY-NOKFKHBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C(=CC=CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C=NC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide

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